Methyl 4,5-dibromo-2-hydroxybenzoate
Overview
Description
Methyl 4,5-dibromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 4th and 5th positions of the benzene ring, and a hydroxyl group is attached at the 2nd position. The presence of the methyl ester group at the carboxylic acid end makes it a versatile compound in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Bromination of Methyl 2-hydroxybenzoate: The compound can be synthesized by the bromination of methyl 2-hydroxybenzoate using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the degree of bromination.
Direct Esterification: Another method involves the direct esterification of 4,5-dibromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxylamine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4,5-dibromo-2-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in biological studies to investigate the effects of brominated compounds on cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4,5-dibromo-2-hydroxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,5-dibromo-2-hydroxybenzoate: Similar structure but with different positions of bromine atoms.
Methyl 2-hydroxybenzoate (Methylparaben): A simpler derivative without bromine atoms.
Methyl 4-bromo-2-hydroxybenzoate: Contains only one bromine atom.
Uniqueness: Methyl 4,5-dibromo-2-hydroxybenzoate is unique due to the presence of two bromine atoms at adjacent positions on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4,5-dibromo-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLWBOLNFVFHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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